molecular formula C10H17N3O B2585058 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine CAS No. 743416-40-2

1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine

Cat. No.: B2585058
CAS No.: 743416-40-2
M. Wt: 195.266
InChI Key: LJPFGGDQLGMPPG-UHFFFAOYSA-N
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Description

Historical Context of Piperazine-Based Heterocyclic Compounds

The historical development of piperazine-based heterocyclic compounds traces back to the mid-19th century when piperazine was first utilized in the treatment of gout disease, marking the beginning of a remarkable journey in pharmaceutical chemistry that continues to influence modern drug discovery. Piperazine, originally named due to its chemical similarity with piperidine found in the black pepper plant Piper nigrum, established itself as a foundational scaffold in medicinal chemistry when molecules derived from piperazine modifications were subsequently employed in treating intestinal infections. The nomenclature reflects the structural relationship, with the "-az-" infix in "piperazine" referring to the additional nitrogen atom compared to piperidine, though it is important to note that piperazines are not naturally derived from plants in the Piper genus.

The evolution of piperazine chemistry accelerated significantly in the early 20th century as numerous researchers began synthesizing piperazine and substituted piperazine molecules, recognizing their potential as important pharmacophores in various therapeutic applications. This period witnessed the emergence of piperazine derivatives as key components in second-generation antibiotic drugs, with their utility extending through subsequent generations up to sixth-generation antibiotics. The systematic exploration of piperazine chemistry revealed its versatility as a structural motif capable of supporting diverse biological activities.

Table 1: Historical Milestones in Piperazine Drug Development

Time Period Therapeutic Application Notable Developments Impact on Drug Discovery
19th Century Gout Treatment First medicinal use of piperazine Established therapeutic potential
1950s Anthelmintic Agents Clinical trials reported in British Medical Journal Validated antiparasitic properties
1970s Antidepressant Research Investigation of benzylpiperazine derivatives Revealed amphetamine-like effects
1980s-1990s Antibiotic Development Integration into fluoroquinolone antibiotics Expanded antimicrobial applications
2000s-Present Multi-target Therapeutics Development of hybrid molecules Enhanced drug design strategies

The development trajectory of piperazine-based compounds demonstrates their fundamental importance in pharmaceutical chemistry, with statistical analysis revealing piperazine as the third most frequently used nitrogen heterocycle in pharmaceutical small molecule drugs, ranking directly behind piperidine and pyridine. This prominence is further evidenced by the presence of several piperazine-containing drugs among the top 100 best-selling pharmaceutical products globally. The historical progression from simple piperazine derivatives to complex hybrid molecules incorporating multiple pharmacophores reflects the sophisticated understanding of structure-activity relationships that has evolved over more than a century of medicinal chemistry research.

Commercial recognition of piperazine's pharmaceutical importance is demonstrated through the extensive list of marketed drugs containing the piperazine moiety, spanning therapeutic areas including antibiotics, anticancer agents, antipsychotics, antidepressants, and antifungal medications. Notable examples include ciprofloxacin for antibacterial applications, quetiapine for antipsychotic therapy, and sildenafil for erectile dysfunction treatment, illustrating the remarkable versatility of the piperazine scaffold in addressing diverse medical conditions. The continued development of piperazine-based therapeutics reflects both the proven efficacy of this molecular framework and the ongoing opportunities for innovation in drug design.

Significance of Oxazole-Piperazine Hybrid Architectures in Medicinal Chemistry

The strategic combination of oxazole and piperazine moieties in hybrid molecular architectures represents a sophisticated approach to drug design that leverages the complementary properties of these two privileged heterocyclic systems. Oxazole-piperazine hybrids have demonstrated exceptional promise in medicinal chemistry applications, particularly in the development of multi-target therapeutics for complex neurological and oncological conditions. The significance of these hybrid structures stems from their ability to simultaneously engage multiple biological targets while maintaining favorable pharmacokinetic properties, a characteristic that has made them increasingly attractive in contemporary drug discovery efforts.

Recent research has highlighted the exceptional potential of oxazole-piperazine hybrid conjugates in Alzheimer's disease therapy, where compound 5AD, featuring a pyridyl substitution at the terminal nitrogen of piperazine, demonstrated remarkable multi-target activity against human acetylcholinesterase, human butyrylcholinesterase, and human beta-site amyloid precursor protein cleaving enzyme-1. The compound exhibited outstanding inhibitory concentrations of 0.103 ± 0.0172 micromolar against human acetylcholinesterase, greater than 10 micromolar against human butyrylcholinesterase, and 1.342 ± 0.078 micromolar against human beta-site amyloid precursor protein cleaving enzyme-1, demonstrating selective multi-target engagement. Furthermore, the compound showed mixed-type enzyme inhibition kinetics and significant displacement of propidium iodide from the peripheral anionic site of human acetylcholinesterase, indicating complex binding interactions that enhance therapeutic potential.

Table 2: Biological Activity Profile of Oxazole-Piperazine Hybrid Compounds

Compound Type Target Enzyme Inhibitory Concentration (IC₅₀) Selectivity Index Mechanism of Action
5-Phenyl-1,3,4-oxadiazole-piperazine Human Acetylcholinesterase 0.103 ± 0.0172 μM >97-fold vs hBChE Mixed-type inhibition
5-Phenyl-1,3,4-oxadiazole-piperazine Human Beta-secretase-1 1.342 ± 0.078 μM - Enzyme inhibition
Piperazine-oxadiazole derivatives Monoamine Oxidase-A 0.81 ± 0.03 μM 9-fold vs MAO-B Reversible inhibition
Piperazine-oxadiazole derivatives Monoamine Oxidase-A 0.96 ± 0.04 μM 18-fold vs MAO-B Reversible inhibition

The therapeutic significance of oxazole-piperazine hybrids extends beyond neurological applications to include antidepressant activity, where piperazine clubbed oxadiazole derivatives have shown exceptional monoamine oxidase inhibitory activity. Compounds 5f and 5g emerged as the most potent monoamine oxidase-A inhibitors in their respective series, with inhibitory concentrations of 0.96 ± 0.04 micromolar and 0.81 ± 0.03 micromolar respectively, accompanied by selectivity indices of 18-fold and 9-fold over the monoamine oxidase-B isoform. These compounds demonstrated reversible inhibition mechanisms without cytotoxicity against neuronal cell lines, while also displaying significant antioxidant activity and anti-depressant-like effects in behavioral studies.

The molecular design principles underlying successful oxazole-piperazine hybrids emphasize the importance of strategic substitution patterns and linker modifications in optimizing biological activity. The incorporation of specific substituents such as pyridyl groups at terminal nitrogen positions has been shown to enhance target affinity and selectivity, while the nature of the connecting bridge between the oxazole and piperazine moieties significantly influences pharmacological properties. Blood-brain barrier permeability studies using parallel artificial membrane permeation assays have confirmed that well-designed oxazole-piperazine hybrids can achieve excellent central nervous system penetration, a critical requirement for neurotherapeutic applications.

Table 3: Structure-Activity Relationships in Oxazole-Piperazine Hybrids

Structural Feature Biological Impact Optimization Strategy Therapeutic Implication
Terminal Pyridyl Substitution Enhanced AChE Selectivity Position-specific substitution Improved Alzheimer's therapy
Oxadiazole Ring System MAO-A Selectivity Heterocycle modification Enhanced antidepressant activity
Methylene Linker Length Target Affinity Modulation Chain length optimization Balanced multi-target activity
Dimethyl Oxazole Substitution Improved BBB Permeability Lipophilicity adjustment Enhanced CNS penetration

The continued development of oxazole-piperazine hybrid architectures represents a paradigm shift toward rational drug design that prioritizes multi-target engagement and optimized pharmacokinetic profiles. These hybrid molecules demonstrate how the strategic combination of proven pharmacophores can yield therapeutically superior compounds that address the complex pathophysiology of modern medical challenges while maintaining acceptable safety and efficacy profiles. The success of these hybrid approaches has established oxazole-piperazine architectures as a priority area for continued pharmaceutical research and development efforts.

Properties

IUPAC Name

3,5-dimethyl-4-(piperazin-1-ylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-10(9(2)14-12-8)7-13-5-3-11-4-6-13/h11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPFGGDQLGMPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine typically involves the reaction of piperazine with a suitable oxazole derivative. One common method includes the alkylation of piperazine with 4-chloromethyl-2,5-dimethyl-1,3-oxazole under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole moiety.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazole and piperazine moieties. These interactions can modulate biological pathways, leading to the observed bioactivities .

Comparison with Similar Compounds

Key Insights :

  • Chlorine or fluorine substitutions (e.g., 3,4-CFPP) enhance serotonin receptor binding, suggesting halogenation as a strategy for psychoactive drug design .
  • Bulky groups like benzhydryl () or diphenylimidazolyl () improve selectivity for tubulin or dopamine receptors, respectively.

Anticancer Activity

  • Nitroimidazole-piperazinyl triazoles (e.g., compounds 9a–k, 10a–c) demonstrated efficacy against solid tumors, with IC50 values in the micromolar range .
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a–g) showed cytotoxicity across liver, breast, and colon cancer cell lines, with compound 5a exhibiting time-dependent stability .

Central Nervous System (CNS) Modulation

  • Phenylpiperazines (e.g., mCPP, pBPP) are linked to psychoactive effects, acting as serotonin receptor agonists/antagonists .
  • Buspirone analogs (e.g., gepirone) display α1-adrenoceptor intrinsic efficacy, highlighting piperazine’s role in anxiolytic drug development .

Anti-inflammatory and Analgesic Effects

  • Cyclizine derivatives (e.g., II and III) showed anti-inflammatory effects in rat models, comparable to H1 antihistamines .

Biological Activity

1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a piperazine ring and a dimethyl-1,2-oxazole moiety, suggest interactions with various biological targets. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a piperazine core, which is commonly found in many pharmaceuticals and is known to enhance pharmacological properties. The dimethyl-1,2-oxazole ring adds complexity and may influence the compound's interaction with biological systems.

Structural Feature Description
Piperazine Ring Enhances pharmacological properties
Oxazole Moiety Potential for diverse biological interactions
Dimethyl Substituents May influence binding affinity and selectivity

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The structural configuration allows for binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong antibacterial0.0039 - 0.025 mg/mL
Escherichia coliStrong antibacterial0.0039 - 0.025 mg/mL
Candida albicansModerate antifungalVaries (3.125 - 100 mg/mL)

These findings suggest that the compound could be further developed as an antimicrobial agent.

Neuropharmacological Effects

The piperazine derivatives have also been investigated for their neuropharmacological effects. Studies indicate potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Study on Antimicrobial Properties

A study investigated various piperazine derivatives for their antibacterial and antifungal activities. The results showed that modifications in the piperazine structure significantly impacted their efficacy against different microbial strains.

"Compounds with specific substitutions on the piperazine ring exhibited enhanced antibacterial activity against tested bacterial species" .

Pharmacological Potential

Another research effort highlighted the therapeutic potential of oxazole-containing compounds, emphasizing their role in drug discovery for conditions such as anxiety and depression.

"Oxazole derivatives have shown promise in preclinical studies as modulators of neurotransmitter receptors" .

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